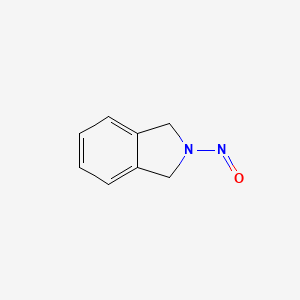

2-Nitrosoisoindoline

Description

Contextualization within N-Nitrosamine Chemistry

2-Nitrosoisoindoline belongs to the broad class of organic compounds known as N-nitrosamines. These molecules are characterized by the presence of a nitroso functional group (–N=O) bonded to a nitrogen atom. The general structure of an N-nitrosamine is R¹R²N-N=O, where R¹ and R² can be various organic substituents. In the case of this compound, the nitrogen atom is part of the bicyclic isoindoline (B1297411) ring system.

N-nitrosamines are typically formed by the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂), which is often generated in situ from a nitrite (B80452) salt under acidic conditions. informaticsjournals.co.inlehigh.edu The formation of this compound follows this general principle, with the secondary amine being isoindoline. The chemistry of N-nitrosamines is of significant interest due to the biological activities associated with this class of compounds. Many N-nitrosamines are known for their carcinogenic properties, which arise from their metabolic activation to alkylating agents that can damage DNA. rsc.org As a member of this class, the chemical reactivity and biological properties of this compound are interpreted within the broader context of N-nitrosamine chemistry.

Significance of Isoindoline Scaffolds in Advanced Organic Synthesis

The isoindoline core of this compound is a privileged scaffold in medicinal chemistry and advanced organic synthesis. A scaffold, in this context, refers to the core chemical structure upon which a series of related compounds can be built. The isoindoline framework, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is found in a variety of natural products and synthetic molecules with diverse and potent biological activities. rsc.orgresearchgate.net

The rigid, bicyclic nature of the isoindoline scaffold provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors. This has led to the incorporation of the isoindoline motif into a number of clinically used drugs for treating conditions such as hypertension, cancer, and inflammation. rsc.orgresearchgate.net The synthetic versatility of the isoindoline ring system allows for the introduction of a wide range of substituents, enabling chemists to fine-tune the pharmacological properties of isoindoline-based compounds. researchgate.net The development of novel synthetic methods to construct and functionalize the isoindoline skeleton remains an active area of research in organic chemistry. ambeed.com

Overview of Research Trajectories for this compound Chemistry

Research involving this compound has primarily focused on its synthesis and its utility as a reactive intermediate in the preparation of other heterocyclic compounds. One documented synthetic approach involves the electrochemical nitrosation of isoindoline. A specific method reports the preparation of this compound as a white-grey solid in a 45% yield, with purification carried out by column chromatography. rsc.org The characterization of the compound has been established through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Another significant research trajectory explores the reactivity of this compound, particularly its reduction. It has been noted in the literature that synthetic strategies aimed at producing certain cis-1,3-disubstituted isoindoline derivatives through the reduction of this compound were found to be challenging. These attempts were often hampered by the occurrence of predominant side reactions, rendering this approach unsuitable for the desired transformations. researchgate.netresearchgate.net This highlights a key aspect of the compound's reactivity and points to the need for further investigation to control its reaction pathways. The challenges in its reduction suggest that the nitroso group in this specific heterocyclic environment may influence the reaction outcomes in complex ways.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59164-27-1 | researchgate.net |

| Molecular Formula | C₈H₈N₂O | researchgate.net |

| Molecular Weight | 148.16 g/mol | researchgate.net |

| Appearance | White-grey solid | rsc.org |

Spectroscopic Data for this compound

| Type of Spectrum | Data | Reference |

| ¹H NMR (500 MHz, Chloroform-d) | δ 7.36 (m, 4H), 5.63 (s, 2H), 4.90 (s, 2H) | rsc.org |

| ¹³C NMR (125 MHz, Chloroform-d) | Not explicitly provided in the search results. |

Structure

3D Structure

Properties

IUPAC Name |

2-nitroso-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-9-10-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCSCPRXCTVGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Nitrosoisoindoline

Historical Perspectives on Isoindoline (B1297411) N-Nitrosation Approaches

The formation of N-nitrosamines through the reaction of secondary amines with nitrosating agents is a long-established fundamental reaction in organic chemistry. Historically, the most common method for N-nitrosation has been the use of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This classic approach, known as the Fischer-Hepp rearrangement when applied to aromatic amines, laid the groundwork for the synthesis of a wide array of N-nitroso compounds.

The general mechanism involves the protonation of nitrous acid, which then forms the active nitrosating species, dinitrogen trioxide (N₂O₃), in an equilibrium-driven process. The unprotonated secondary amine, in this case, isoindoline, acts as a nucleophile, attacking the N₂O₃ to form the N-nitroso derivative. The efficiency of this reaction is highly dependent on pH; acidic conditions are necessary to generate the nitrosating agent, but very low pH can lead to the protonation of the secondary amine, rendering it non-nucleophilic and thus unreactive. nih.goveuropa.eu This delicate balance is a key consideration in historical nitrosation protocols. While specific early literature focused solely on 2-Nitrosoisoindoline is sparse, its synthesis would have been conceptually based on these well-understood principles of secondary amine nitrosation.

Contemporary Synthetic Routes to this compound

Modern synthetic chemistry has sought to refine and expand the methods for N-nitrosation, aiming for milder conditions, greater selectivity, and improved yields. These advancements are reflected in the current routes available for the synthesis of this compound.

The most straightforward contemporary method for preparing this compound remains the direct N-nitrosation of the parent isoindoline molecule. This involves treating isoindoline with a suitable nitrosating agent that can efficiently deliver a nitroso group (-N=O) to the secondary amine nitrogen.

Common nitrosating agents used in modern organic synthesis include:

Sodium nitrite in acidic media: The classical method, still in use, often with careful control of pH and temperature to minimize side reactions.

Alkyl nitrites: Reagents like tert-butyl nitrite or isoamyl nitrite are often used in organic solvents. researchgate.net These reagents can perform the nitrosation under neutral or mildly acidic conditions, offering an alternative to the strongly acidic aqueous systems and sometimes leading to cleaner reactions and easier workup. researchgate.net

Nitrosonium salts: Stable salts such as nitrosonium tetrafluoroborate (B81430) (NOBF₄) are powerful nitrosating agents that are particularly effective for less reactive amines or amides and are used in organic solvents. sci-hub.se

The reaction involves the nucleophilic attack of the nitrogen atom of isoindoline on the electrophilic nitrosating species. A summary of a reported direct synthesis is provided in the table below.

| Precursor | Reagent(s) | Solvent | Yield | Analytical Data | Reference |

| Isoindoline | Not specified | Not specified | 45% | ¹H NMR (500 MHz, Chloroform-d) δ 7.36 (m, 4H), 5.63 (s, 2H), 4.90 (s, 2H). ¹³C NMR (125 MHz, Chloroform-d) δ 135.5, 128.0, 122.9, 57.0, 52.1. | rsc.org |

Table 1: Reported Synthesis of this compound via Direct Nitrosation.

Beyond direct nitrosation, alternative strategies have been developed. One notable contemporary method is based on electrochemistry. An electrochemical synthesis has been reported where this compound is prepared from morpholine, nitromethane (B149229), and specific electrolytes in an undivided electrolytic cell. rsc.org This method represents a significant departure from traditional chemical reagent-based approaches.

A specific example involves the electrolysis of a mixture containing morpholine, nitromethane (as the nitroso source), Me₄NI (iodized salt), and DABCO (additive) in acetonitrile (B52724) (CH₃CN) at 50°C using a carbon anode and a nickel cathode. rsc.org Although the starting amine listed in the general procedure is morpholine, the supplementary information for the same study explicitly details the synthesis and characterization of this compound (designated as 3u), indicating its preparation via this electrochemical protocol. rsc.org This method avoids the use of strong acids or expensive nitrosating agents, positioning it as a modern alternative.

Challenges and Limitations in this compound Synthesis

Despite the existence of established synthetic routes, the preparation of this compound is not without its challenges. A primary concern is the stability of the N-nitroso group, which can be labile under certain conditions. For instance, attempts to use this compound as a synthetic intermediate in reduction reactions have been reported as unsuitable due to the prevalence of predominant side reactions. researchgate.netresearchgate.netresearchgate.net This suggests that the N-N bond in this compound can be susceptible to cleavage or rearrangement under reductive conditions, limiting its utility in certain multi-step synthetic sequences.

Furthermore, the classic nitrosation reaction using aqueous nitrous acid requires stringent pH control to be effective, and deviations can lead to low yields or the formation of impurities. europa.eu The potential for side reactions, such as oxidation of the isoindoline ring or decomposition of the nitrosating agent, also poses a limitation.

Overcoming the challenges in this compound synthesis necessitates careful optimization of reaction conditions and purification methods.

Key Optimization Strategies:

| Strategy | Description | Rationale |

| Choice of Nitrosating Agent | Utilizing milder, non-aqueous nitrosating agents like tert-butyl nitrite or nitrosonium salts can provide better control. researchgate.netsci-hub.se | These reagents often function under neutral conditions, minimizing acid-catalyzed side reactions and simplifying the reaction profile. |

| Temperature Control | Performing the nitrosation at low temperatures (e.g., 0-5 °C) is crucial, especially when using highly reactive agents like nitrous acid. | Low temperatures slow the rate of decomposition of the nitrosating agent and can suppress unwanted side reactions, improving selectivity. |

| Stoichiometry | Careful control over the molar ratios of the isoindoline precursor and the nitrosating agent is necessary to prevent over-reaction or incomplete conversion. | Using a slight excess of the nitrosating agent can drive the reaction to completion, but a large excess may lead to byproducts. |

| Purification Technique | The use of column chromatography is an effective method for purifying the final product. rsc.org | This technique allows for the separation of this compound from unreacted starting materials and any side products, ensuring high purity of the isolated compound. |

| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. | This is particularly relevant if the isoindoline ring system is susceptible to oxidation under the reaction conditions. |

Table 2: Strategies for Improving Yield and Purity in this compound Synthesis.

By implementing these strategies, chemists can enhance both the yield and the purity of the synthesized this compound, making it more accessible for subsequent applications or study. The reported 45% yield for one preparation suggests that there is considerable room for improvement through systematic optimization. rsc.org

Chemical Reactivity and Transformative Chemistry of 2 Nitrosoisoindoline

Reductive Transformations of the Nitroso Moiety

The reduction of the nitroso group in 2-nitrosoisoindoline is a key transformation, leading to the formation of various nitrogen-containing derivatives. However, this process is often complicated by competing side reactions.

Catalytic hydrogenation is a common method for the reduction of nitroso compounds. libretexts.orgstanford.edu In the context of this compound, this process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as platinum, palladium, or nickel. libretexts.orgstanford.eduwikipedia.org The generally accepted Horiuti-Polanyi mechanism for heterogeneous catalysis provides a framework for understanding this transformation. wikipedia.org

The reaction is believed to proceed through the following steps:

Adsorption of the this compound molecule and molecular hydrogen onto the catalyst surface. libretexts.orgwikipedia.org

Dissociation of the H₂ molecule into hydrogen atoms on the catalyst. wikipedia.org

Stepwise addition of hydrogen atoms to the nitrogen and oxygen atoms of the nitroso group.

Desorption of the final product from the catalyst surface. wikipedia.org

While the intended product of such a reduction would typically be the corresponding hydrazine (B178648) (N-aminoisoindoline) or the amine, the reaction can be challenging to control. For instance, the hydrogenation of alkynes can be halted at the alkene stage using a poisoned catalyst like Lindlar's catalyst, which is palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline. libretexts.orglibretexts.org This highlights the potential for controlling selectivity in hydrogenation reactions through catalyst modification. In the case of this compound, however, predominant side reactions have been noted, making the isolation of the desired product difficult. researchgate.netresearchgate.net

Electrochemical reduction offers an alternative pathway for the transformation of the nitroso group. Notably, the electrochemical reduction of N-nitrosoisoindoline has been successfully employed to synthesize N-aminoisoindoline in high yield. archive.org This method provides a degree of control over the reaction that can be difficult to achieve with chemical reducing agents.

The mechanism of electrochemical reduction involves the transfer of electrons from the cathode to the this compound molecule. This process can be influenced by several factors, including the electrode material, the solvent and electrolyte system, and the applied potential. nih.govrsc.org For N-nitroso compounds, the reduction can proceed through a series of one-electron and proton transfer steps.

A key advantage of electrochemical methods is the ability to fine-tune the reducing power of the system by controlling the electrode potential. This can allow for selective reduction of the nitroso group without affecting other functional groups in the molecule. The successful synthesis of N-aminoisoindoline from its N-nitroso precursor demonstrates the utility of this approach for achieving high selectivity. archive.org

| Method | Primary Product | Key Considerations | Reported Success |

|---|---|---|---|

| Catalytic Hydrogenation | N-Aminoisoindoline (intended) | Prone to significant side reactions. researchgate.netresearchgate.net | Generally unsuitable. researchgate.netresearchgate.net |

| Electrochemical Reduction | N-Aminoisoindoline | High yield and selectivity can be achieved. archive.org | Excellent yield reported. archive.org |

The reduction of N-nitrosamines has been explored with a variety of chemical reagents. For aryl-N-nitrosamines, reagents like thiourea (B124793) dioxide have been shown to be effective for their conversion to the corresponding hydrazines under mild, metal-free conditions in an aqueous medium. researchgate.net Another approach involves the use of zinc in a pressurized carbon dioxide-water medium, which has been successful in the reduction of N-nitroso aza-aliphatic cyclic compounds to their N-amino derivatives with high selectivity and yield. researchgate.net

Despite the availability of various reducing agents, the reduction of this compound is frequently hampered by predominant side reactions. researchgate.netresearchgate.net Attempts to synthesize certain isoindoline (B1297411) derivatives via the reduction of the corresponding this compound have been reported as unsuitable due to these competing pathways. researchgate.net The specific nature of these side reactions is not always detailed in the literature but can be inferred from the general reactivity of N-nitrosamines. For example, under certain conditions, N-N bond cleavage can occur, leading to the formation of the parent amine (isoindoline) and nitrogen-containing byproducts. The choice of reducing agent and reaction conditions is therefore critical in determining the outcome of the transformation.

Investigation of Reductive Transformations with Specific Reagents

Reactions Involving the Isoindoline Ring System

The aromatic benzenoid portion of the isoindoline ring system is also amenable to chemical modification, primarily through electrophilic and nucleophilic substitution reactions.

The benzenoid ring of the isoindoline scaffold can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the substituents on the ring will govern the regioselectivity of these reactions. While specific studies on the electrophilic functionalization of this compound itself are not extensively detailed, the principles of electrophilic aromatic substitution on substituted benzene (B151609) rings are well-established.

Nucleophilic functionalization of the benzenoid ring is less common but can be achieved, particularly in cases where the ring is activated by electron-withdrawing groups or through the formation of an aryne intermediate. nih.gov Strategies for the de novo construction of the benzenoid nucleus, such as the hexadehydro-Diels-Alder (HDDA) reaction, can also be employed to generate highly substituted isoindolinone structures. nih.gov

Ring-Opening and Ring-Expansion Reactions of the Isoindoline Core

The inherent strain and reactivity of the five-membered isoindoline ring system make it a candidate for various ring-opening and ring-expansion reactions, providing pathways to more complex or larger heterocyclic structures. While specific studies on this compound are limited, the reactivity of the parent isoindoline scaffold and related N-heterocycles offers significant insight.

Ring-Opening Reactions: The cleavage of the C-N or C-C bonds of the isoindoline core can be initiated by various reagents and conditions. For instance, nucleophilic attack can lead to the opening of the heterocyclic ring. Research on related compounds, such as indoline-2-thiones, has demonstrated that Lewis acids like aluminum chloride (AlCl₃) can mediate nucleophilic ring-opening reactions with cyclopropyl (B3062369) ketones, leading to functionalized indolylthio ketones. Similarly, the reduction of this compound has been noted to be challenging due to predominant side reactions, which may include ring-opening pathways. researchgate.net These reactions underscore the potential for the isoindoline ring in this compound to be opened, yielding linear intermediates that can be used in subsequent synthetic steps.

Ring-Expansion Reactions: The expansion of the five-membered isoindoline ring to form six- or seven-membered heterocycles, such as tetrahydroisoquinolines or benzazepines, represents a valuable synthetic transformation. General organic methodologies like the Tiffeneau–Demjanov rearrangement or other cation-mediated rearrangements can theoretically be applied to appropriately substituted isoindoline precursors. pkusz.edu.cn For example, studies on the ring expansion of indoles, a related heterocyclic system, to form benzazepines have been successfully demonstrated using reagents like dialkylacetylenedicarboxylates. rsc.org Another strategy involves the domino anionic fragmentation of related cyclic compounds, which can lead to nine-membered lactones fused to an indole (B1671886) unit. nih.gov These methods highlight the potential for developing similar ring-expansion strategies starting from the this compound core to access larger, medicinally relevant heterocyclic frameworks.

Cycloaddition Reactions and Their Potential in Isoindoline Derivatization

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems in a highly stereocontrolled and atom-economical manner. beilstein-journals.org Various cycloaddition strategies have been employed to synthesize the isoindoline skeleton, demonstrating their potential for the derivatization of a pre-existing isoindoline core like that in this compound. osi.lvunipi.it

[3+2] Cycloadditions: The 1,3-dipolar cycloaddition is another key strategy. The reaction of azomethine ylides with various dipolarophiles is a well-established method for synthesizing pyrrolidine (B122466) rings, which form the core of isoindoline. researchgate.net Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with quinone derivatives have been shown to produce enantioenriched isoindolines bearing multiple stereocenters. researchgate.net

[2+2+2] Cycloadditions: This type of reaction, often catalyzed by transition metals like iridium or rhodium, is highly effective for constructing benzene rings. unipi.it The [2+2+2] cycloaddition of α,ω-diynes with alkynes provides a direct route to fused aromatic systems, including isoindolines. researchgate.net This methodology allows for the synthesis of highly functionalized isoindoline derivatives from acyclic precursors. unipi.itresearchgate.net

These cycloaddition methodologies showcase the vast potential for derivatizing the this compound scaffold, either by using the existing aromatic ring as a dienophile or diene component or by functionalizing the ring with groups that can participate in subsequent cycloaddition reactions.

Reactivity of the N-Nitroso Group in Concert with Other Functionalities

The N-nitroso group is not merely a passive substituent; it is an active functional group that can direct reactions and participate in complex transformations, significantly expanding the synthetic utility of this compound.

N-Nitroso as a Directing Group in C-H Activation and Functionalization

In recent years, the N-nitroso group has emerged as a powerful and often traceless directing group in transition-metal-catalyzed C-H activation. researchgate.net This strategy enables the regioselective functionalization of the ortho-position of the aromatic ring in N-nitrosoaniline derivatives, a principle directly applicable to this compound. frontiersin.org

The lone pair of electrons on the nitroso oxygen can coordinate to a transition metal center (e.g., Rh(III) or Pd(II)), bringing the metal catalyst into close proximity to the ortho C-H bond of the aromatic ring. frontiersin.org This facilitates the cleavage of the otherwise inert C-H bond and the formation of a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners to introduce new functional groups.

Key transformations directed by the N-nitroso group include:

Olefination: Reaction with alkenes to form ortho-alkenylated products. frontiersin.org

Acylation: Introduction of an acyl group at the ortho-position. frontiersin.org

Alkylation and Arylation: Formation of new C-C bonds with alkyl and aryl sources.

Indole Synthesis: A notable application is the rhodium(III)-catalyzed cascade reaction between N-nitrosoanilines and α-diazo-β-keto compounds. acs.org In this process, the N-nitroso group acts as a traceless directing group, ultimately being removed during the cyclization/denitrosation sequence to yield functionalized indoles. pkusz.edu.cnacs.org

The ability of the N-nitroso group to be cleaved under the reaction conditions makes it a "traceless" directing group, which is highly desirable in organic synthesis as it avoids the need for separate deprotection steps. pkusz.edu.cn

Participation in Cascade or Domino Reactions

A cascade reaction, or domino reaction, is a process involving two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. The N-nitroso group, in conjunction with the isoindoline scaffold, is well-suited to initiate or participate in such elegant and efficient reaction sequences.

Research on N-nitrosoanilines has revealed several cascade processes where the nitroso group plays a crucial role. For example, a novel synthesis of indazole N-oxides was developed through a one-pot cascade reaction of N-nitrosoanilines with diazo compounds. rsc.org This process involves a nitroso-directed C-H alkylation, followed by a nucleophilic addition onto the nitroso group and subsequent ring-opening and cyclization steps. rsc.org

In another example, the N-nitroso group plays a dual role as both a directing group and an internal nitrosation reagent in the synthesis of 3-nitrosoindoles from N-nitrosoanilines and sulfoxonium ylides. researchgate.net Furthermore, cascade reactions of N-nitrosoanilines with propargyl alcohols have been developed to synthesize various indole derivatives. acs.orgmit.edu These reactions often proceed through complex mechanistic pathways involving C-H activation, cyclization, and rearrangement steps, all orchestrated by the reactivity of the N-nitroso group. These examples strongly suggest that this compound could be a valuable substrate for discovering new cascade reactions to build complex heterocyclic architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitrosoisoindoline

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Nitrosoisoindoline, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are crucial for mapping the covalent framework and understanding its stereochemical nuances.

A key feature of N-nitrosamines that influences their NMR spectra is the restricted rotation around the N-N bond, which possesses significant double bond character due to resonance. This often leads to the presence of two distinct geometric isomers (rotamers), typically designated as E and Z (or syn and anti), which can be observed as separate sets of signals in the NMR spectrum. acanthusresearch.comresearchgate.net The relative ratio of these rotamers is dependent on their relative thermodynamic stability.

Expected ¹H and ¹³C NMR Spectral Features of this compound:

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |

| Aromatic (4H) | 7.2 - 7.5 | 120 - 140 | Signals corresponding to the protons and carbons of the benzene (B151609) ring. |

| Methylene (B1212753) (CH₂) | 4.5 - 5.5 | 50 - 60 | Protons and carbons adjacent to the nitrosated nitrogen atom are significantly deshielded. Two distinct signals may be observed for each rotamer. |

Note: The chemical shift values are estimates and can be influenced by solvent, concentration, and temperature.

While 1D NMR provides foundational information, 2D-NMR techniques are indispensable for the unequivocal assignment of all proton and carbon signals and for confirming the structural integrity of the this compound molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY spectra would primarily show correlations among the aromatic protons on the benzene ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the methylene proton signals to their corresponding carbon signals and each aromatic proton to its attached carbon, providing a clear map of the C-H bonds. researchgate.net

The application of these 2D-NMR methods allows for a comprehensive and unambiguous assignment of the molecular structure, overcoming the limitations of 1D spectra, especially in cases where signal overlap or complex isomerism occurs. researchgate.netnih.gov

Solid-State NMR (ssNMR) spectroscopy provides invaluable information about the structure, conformation, and intermolecular interactions of molecules in their crystalline or amorphous solid forms. While solution NMR averages out anisotropic interactions, ssNMR retains this information, offering insights into the molecular packing and hydrogen bonding networks within the crystal lattice.

For this compound, ssNMR could be used to:

Determine the precise molecular conformation adopted in the solid state, which may differ from the preferred solution-phase conformation.

Analyze intermolecular packing forces and identify close contacts between neighboring molecules in the crystal lattice.

Characterize polymorphism, which is the ability of a compound to exist in more than one crystalline form.

An advanced ssNMR technique that could be particularly useful is the ¹³C{¹⁴N} Resonance Echo Saturation Pulse Double Resonance (RESPDOR) experiment. This method acts as an "attached nitrogen test," selectively identifying carbon atoms that are covalently bonded to nitrogen. iastate.edunih.gov In the case of this compound, this experiment would unequivocally identify the methylene carbons attached to the nitroso-substituted nitrogen atom, providing a powerful tool for spectral assignment and structural verification in the solid state. iastate.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary, as their selection rules differ: a vibrational mode is IR active if it results in a change in the molecular dipole moment, whereas it is Raman active if it causes a change in the molecular polarizability. edinst.comnih.gov

The vibrational spectrum of this compound can be divided into characteristic regions corresponding to the functional groups and the core structure.

Nitroso (N-N=O) Group Vibrations: The N=O stretching vibration is a particularly strong and characteristic absorption in the IR spectrum of N-nitroso compounds, typically appearing in the range of 1430-1500 cm⁻¹. The N-N stretching vibration is generally found in the 1000-1150 cm⁻¹ region. These bands serve as key diagnostic markers for the presence of the nitroso functionality.

Isoindoline (B1297411) Ring System Vibrations: The spectrum will also feature vibrations associated with the isoindoline core. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methylene groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-N stretching: Vibrations associated with the carbon-nitrogen bonds of the heterocyclic ring.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| N=O Stretch | 1430 - 1500 | IR (Strong) |

| N-N Stretch | 1000 - 1150 | IR |

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive analytical technique that can enhance the Raman signal of molecules by several orders of magnitude when they are adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. rsc.orgthno.org This enormous enhancement allows for the detection of analytes at very low concentrations, making it a powerful tool for trace analysis.

For N-nitroso compounds, SERS has been successfully employed for sensitive detection. For instance, a method utilizing gold nanorod arrays has been developed for the detection of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) at concentrations as low as 10⁻⁸ M. rsc.orgresearchgate.net In such an application for this compound, the molecule would be adsorbed onto the SERS-active substrate. The resulting spectrum would provide a characteristic molecular fingerprint, enabling highly sensitive and selective detection. Furthermore, SERS can be used to study reaction mechanisms and molecular interactions at surfaces, offering potential insights into the chemical behavior of this compound in various environments.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation of N-nitroso compounds under EI conditions often follows characteristic pathways. The most common and diagnostic fragmentation is the cleavage of the N-N bond, leading to the loss of a nitric oxide radical (•NO). nih.govcdnsciencepub.comosti.gov

Key Expected Fragmentation Pathways for this compound:

Loss of •NO: A prominent fragment ion would be expected at M-30, resulting from the expulsion of the nitroso group. This is a hallmark fragmentation for N-nitrosamines. researchgate.netsemanticscholar.org

Loss of •OH: Another frequently observed fragmentation in the mass spectra of N-nitrosamines is the loss of a hydroxyl radical (•OH), leading to a fragment at M-17. This is thought to occur via a McLafferty-type rearrangement involving a γ-hydrogen transfer to the nitroso oxygen. nih.govcdnsciencepub.com

Isoindoline Ring Fragmentation: Subsequent fragmentation of the [M-NO]⁺ ion would likely involve the characteristic fragmentation of the isoindoline ring system, providing further structural confirmation.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments with high precision, allowing for the unambiguous determination of their elemental compositions and confirming the molecular formula of this compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the initial characterization of a compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. Techniques such as time-of-flight (TOF) or Orbitrap mass spectrometry are commonly employed for this purpose, offering mass accuracies in the low parts-per-million (ppm) range. mdpi.comthermofisher.com

For this compound (C₈H₈N₂O), the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that closely matches this theoretical value, thereby confirming its elemental formula. The deviation between the measured mass and the theoretical mass, known as the mass error, is a key indicator of the confidence in the assigned formula.

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z |

|---|---|---|---|

| [M] | C₈H₈N₂O | 148.0637 | 148.0637 |

| [M+H]⁺ | C₈H₉N₂O⁺ | 149.0715 | 149.0715 |

| [M+Na]⁺ | C₈H₈N₂ONa⁺ | 171.0534 | 171.0534 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of its atoms. For N-nitroso compounds, several characteristic fragmentation pathways have been identified. semanticscholar.orgnih.gov

A primary and widely observed fragmentation pathway for protonated N-nitrosamines involves the neutral loss of the nitroso group radical (•NO), corresponding to a mass loss of 30 Da. semanticscholar.orgnih.govresearchgate.net Another potential fragmentation could involve the cleavage of the isoindoline ring structure. Based on these general principles, a proposed fragmentation pathway for this compound can be hypothesized.

The protonated molecule ([C₈H₈N₂O+H]⁺, m/z 149.0715) would be expected to undergo collision-induced dissociation (CID). The primary fragmentation would likely be the loss of •NO, leading to the formation of an isoindoline radical cation with an m/z of 119.0868. Further fragmentation of this ion could involve the loss of ethene (C₂H₄) from the five-membered ring, resulting in a fragment with an m/z of 91.0548, corresponding to the tropylium (B1234903) cation or a related isomer.

| Precursor Ion (m/z) | Proposed Neutral Loss | Mass of Neutral Loss (Da) | Proposed Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|---|

| 149.0715 | •NO | 29.9980 | 119.0735 | Isoindoline radical cation |

| 119.0735 | C₂H₄ | 28.0313 | 91.0422 | C₇H₇⁺ |

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry provides information about the elemental composition and connectivity of a molecule in the gas phase, X-ray crystallography offers a definitive determination of its three-dimensional structure in the solid state. This technique would provide precise coordinates for each atom in the crystal lattice, allowing for a detailed analysis of intramolecular and intermolecular geometric parameters. Although a crystal structure for this compound is not publicly available, the principles of such an analysis can be described based on known structures of related isoindoline derivatives. tandfonline.comrsc.orgcambridge.org

Analysis of Intramolecular Bond Lengths, Angles, and Dihedral Angles

A crystallographic analysis of this compound would confirm the planar nature of the benzene ring fused to the five-membered isoindoline core. The geometry of the N-nitroso group is of particular interest. The N-N bond length and the N-N-O bond angle would provide insight into the electronic structure and potential for resonance within this functional group. Bond lengths and angles within the isoindoline ring system would be expected to be consistent with those observed in other isoindoline-containing compounds. mdpi.com Any significant deviations from standard values could indicate electronic or steric strain within the molecule.

| Parameter | Expected Value | Structural Feature |

|---|---|---|

| C-C (aromatic) | ~1.39 Å | Benzene ring |

| C-N (ring) | ~1.47 Å | Isoindoline ring |

| N-N | ~1.32 Å | N-nitroso group |

| N=O | ~1.21 Å | N-nitroso group |

| C-N-C (angle) | ~112° | Isoindoline ring |

| N-N-O (angle) | ~115° | N-nitroso group |

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, the aromatic ring provides a region of electron density that could facilitate π-π stacking interactions with neighboring molecules. mdpi.com The polar N-nitroso group introduces a dipole moment, which would likely lead to dipole-dipole interactions that help to organize the molecules in the solid state.

Theoretical and Computational Investigations of 2 Nitrosoisoindoline

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 2-nitrosoisoindoline at the atomic and electronic levels. These methods allow for the detailed exploration of its ground state properties, the accurate determination of its energy and structure, and a thorough analysis of its molecular orbitals and electron density distributions.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. While direct DFT studies on this compound are not extensively documented in the literature, a wealth of information from DFT calculations on related N-nitrosamines and isoindoline (B1297411) derivatives provides a strong basis for understanding its expected ground state properties. sapub.orgresearchgate.netresearchgate.netconicet.gov.arscispace.comresearchgate.netupce.czmdpi.commdpi.com

For the N-nitroso functionality, DFT calculations consistently predict a planar or near-planar arrangement of the C2N-NO group due to the significant delocalization of the nitrogen lone pair electrons into the N=O π-system. lew.ro This delocalization imparts a partial double bond character to the N-N bond. lew.roresearchgate.net In the case of this compound, the nitrogen of the isoindoline ring is part of this delocalization. DFT calculations on similar systems, such as N-nitrosodimethylamine, have been performed using functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p)) to optimize geometries and calculate electronic properties. researchgate.netcapes.gov.br These studies reveal key geometric parameters, such as bond lengths and angles, which are crucial for defining the molecule's ground state structure. For instance, in related nitrosamines, the N-N bond length is typically found to be shorter than a typical single bond, and the N=O bond is slightly elongated, reflecting the resonance stabilization.

A hypothetical DFT study on this compound would likely involve geometry optimization to find the minimum energy structure, frequency calculations to confirm it as a true minimum, and the calculation of various electronic properties. The following table presents hypothetical, yet expected, ground state properties for this compound based on data from analogous systems.

| Property | Expected Value Range | Basis of Expectation (Analogous Systems) |

| N-N Bond Length (Å) | 1.30 - 1.35 | DFT studies on N-nitrosamines show a partial double bond character due to resonance. rsc.org |

| N=O Bond Length (Å) | 1.22 - 1.27 | Slightly elongated compared to a typical N=O double bond due to electron delocalization. rsc.org |

| C-N-N Bond Angle (º) | 115 - 120 | The geometry around the amino nitrogen is typically trigonal planar or close to it to maximize p-orbital overlap. |

| Dipole Moment (Debye) | 3.5 - 4.5 | N-nitrosamines are generally polar molecules due to the electronegativity of the oxygen atom and the overall molecular asymmetry. researchgate.net |

Ab Initio Methods for High-Accuracy Energy and Structure Calculations

For even greater accuracy in energy and structural calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD, provide a more rigorous treatment of electron correlation than standard DFT functionals. researchgate.netnih.govpsu.eduaip.orgacs.org

While computationally more demanding, these methods are invaluable for benchmarking DFT results and for cases where electron correlation is particularly important. For N-nitrosamines, ab initio calculations have been crucial in resolving subtle structural details. For example, for the parent nitrosamine (B1359907) (H2N-NO), only highly correlated methods like CCSD can correctly predict a non-planar minimum energy structure, whereas many DFT functionals predict a planar structure. researchgate.net For larger nitrosamines like N-nitrosodimethylamine, both DFT and ab initio methods tend to agree on a planar C2NNO frame as the minimum. researchgate.net

In the context of this compound, high-level ab initio calculations would be instrumental in:

Accurately determining the rotational barrier of the nitroso group: This is a key parameter governed by electronic effects, and its accurate calculation requires a robust treatment of electron correlation.

Investigating the subtle interplay between the electronic structure of the nitroso group and the conformation of the isoindoline ring: This includes how ring puckering might influence the N-N bond strength and rotational barrier.

Providing benchmark data for more computationally efficient methods: High-accuracy energy and geometry data can be used to validate and parameterize DFT functionals for this class of molecules.

A CASPT2 study on protonated N-nitrosodimethylamine highlights the importance of multiconfigurational methods for understanding the electronic structure and photochemistry of nitrosamines, which possess extensive electron delocalization in the NN and NO bonds. aip.org Such methods would be equally valuable for a detailed investigation of this compound.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals (MOs) and electron density provides a qualitative and quantitative picture of the bonding and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that govern the molecule's reactivity towards electrophiles and nucleophiles, respectively.

In N-nitrosamines, the HOMO is typically a π-type orbital with significant contributions from the nitrogen lone pair and the p-orbitals of the N=O group. rsc.orgmdpi.com The LUMO is usually the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

A computational study on the degradation of nitrosamines revealed that for N-nitrosodimethylamine (NDMA), the HOMO is associated with the N-N bond at certain excitation wavelengths, making this bond susceptible to breakage under photolysis. mdpi.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-deficient regions of the molecule. For a typical N-nitrosamine, the region around the oxygen atom is expected to be electron-rich (nucleophilic), while the hydrogen atoms of the alkyl groups are generally electron-poor (electrophilic).

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure. sapub.org It provides information about charge distribution, hybridization, and orbital interactions. In nitrosamines, NBO analysis quantifies the delocalization of the nitrogen lone pair into the N=O π* orbital, providing a measure of the N-N bond's double bond character and the strength of the resonance stabilization. sapub.org

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the isoindoline ring and the rotational freedom of the nitroso group give rise to a complex conformational landscape for this compound. Understanding this landscape is crucial as different conformers can have distinct chemical and physical properties.

Rotational Barriers Associated with the Nitroso Group

A defining feature of N-nitrosamines is the restricted rotation around the N-N bond. lew.roresearchgate.netdoi.orgacs.org This is a direct consequence of the partial double bond character of the N-N bond arising from the delocalization of the nitrogen lone pair. The energy barrier to this rotation is significant, often in the range of 23-29 kcal/mol, and can be measured experimentally by techniques like NMR spectroscopy and calculated using computational methods. researchgate.net

The magnitude of the rotational barrier is sensitive to the steric and electronic effects of the substituents on the nitrogen atom. lew.rodoi.org Bulky substituents can sometimes lower the rotational barrier by destabilizing the planar ground state. Conversely, electron-withdrawing groups can affect the degree of delocalization and thus the barrier height.

For this compound, the isoindoline moiety acts as the substituent. Computational studies would involve mapping the potential energy surface as a function of the C-N-N-O dihedral angle. This would reveal the energy of the planar ground state and the transition state for rotation, which is expected to have a geometry where the p-orbitals of the nitrogen and the nitroso group are orthogonal, breaking the π-conjugation.

The following table provides a hypothetical comparison of the rotational barrier in this compound with that of a simpler nitrosamine, based on known trends.

| Compound | Expected Rotational Barrier (kcal/mol) | Comments |

| N-Nitrosodimethylamine | ~23 | A well-studied benchmark system. |

| This compound | 20 - 25 | The bicyclic ring system may introduce some steric strain that could slightly alter the barrier compared to the dimethyl derivative. |

Ring Puckering and Inversion Dynamics of the Isoindoline Moiety

The five-membered ring of the isoindoline moiety is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The fusion of the benzene (B151609) ring restricts the conformational flexibility to some extent, but ring puckering and inversion are still important dynamic processes.

Computational studies on isoindoline derivatives have shown that the five-membered ring can undergo rapid interconversions between different puckered conformations. For instance, a DFT study on a substituted octahydro-1H-isoindole revealed dynamic interconversion between two dominant conformers, with one featuring an inverted puckering of the five-membered ring. The energy barrier for this inversion was calculated to be around 12.3 kJ/mol (approximately 2.9 kcal/mol).

Mechanistic Studies through Computational Modeling

Computational modeling is a cornerstone for the mechanistic elucidation of chemical reactions. researchgate.net By calculating the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products, including the high-energy transition states that control the reaction rate. chemrxiv.org

The characterization of transition states is a primary goal of mechanistic computational studies. nih.govehu.eus A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. nih.gov Locating and analyzing the geometry and energy of transition states allows for the determination of activation energies, which are critical for predicting reaction rates. chemrxiv.org

For a molecule like this compound, which can participate in various reactions such as cycloadditions, computational methods like DFT would be employed to model these processes. pku.edu.cnnih.gov For instance, in a hypothetical cycloaddition reaction, the transition state would reveal the degree of synchronicity of bond formation. An asynchronous transition state, where one new bond forms to a greater extent than the other, is common in many cycloadditions. nih.gov

The elucidation of a complete reaction pathway involves mapping out all stationary points, including reactants, products, intermediates, and transition states. mdpi.com This provides a comprehensive energetic profile of the reaction, which can reveal the thermodynamic and kinetic feasibility of different competing pathways. For example, a computational study could compare the energy barriers for different modes of cycloaddition or other pericyclic reactions involving this compound.

Table 1: Hypothetical Data for a Computed Reaction Pathway of this compound

| Stationary Point | Description | Relative Energy (kcal/mol) |

| R | Reactants (e.g., this compound + Alkene) | 0.0 |

| TS1 | Transition State for Pathway A | +15.2 |

| I1 | Intermediate in Pathway A | -5.4 |

| TS2 | Transition State for Pathway B | +20.1 |

| P | Product | -12.8 |

This table represents hypothetical data that would be generated from a computational study to compare different reaction pathways.

Computational chemistry is not only used to explain known reactions but also to predict the outcome of new ones. sapub.orgmdpi.com By analyzing the electronic structure and molecular orbitals of this compound, its reactivity towards various reaction partners can be predicted. researchgate.net Key parameters derived from DFT calculations, such as frontier molecular orbital (HOMO-LUMO) energies and shapes, atomic charges, and electrostatic potential maps, can indicate the most likely sites for nucleophilic or electrophilic attack. sapub.orgresearchgate.net

For instance, the regioselectivity and stereoselectivity of cycloaddition reactions involving this compound derivatives could be predicted by calculating the activation energies for all possible reaction channels. The pathway with the lowest energy barrier would correspond to the major product. pku.edu.cn Such predictive power is invaluable for designing new synthetic methodologies and avoiding unfruitful experimental efforts.

Table 2: Hypothetical Predicted Selectivity for a Reaction of a Substituted this compound

| Product Isomer | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Yield |

| Regioisomer A | DFT (B3LYP/6-31G) | 18.5 | Major |

| Regioisomer B | DFT (B3LYP/6-31G) | 22.1 | Minor |

| Stereoisomer (endo) | DFT (B3LYP/6-31G) | 18.5 | Favored |

| Stereoisomer (exo) | DFT (B3LYP/6-31G) | 19.8 | Disfavored |

This table illustrates the type of predictive data that computational studies can provide regarding reaction selectivity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide detailed information about stationary points on a potential energy surface, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govdiva-portal.org MD simulations treat atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system. diva-portal.org

For this compound, MD simulations would be particularly useful for understanding its conformational flexibility and the influence of the solvent environment on its behavior. The simulation tracks the positions and velocities of all atoms in the system, providing a "movie" of molecular motion. nih.gov This can reveal, for example, how solvent molecules arrange themselves around the solute and how this solvation shell might influence reaction dynamics. diva-portal.orgmdpi.com

Explicit solvent models in MD simulations can capture specific solute-solvent interactions, such as hydrogen bonding, which can significantly affect the stability of different conformations or transition states. mdpi.com By running simulations in different solvents, one could computationally screen for the optimal solvent for a particular reaction involving this compound. The analysis of the simulation trajectory can also provide information on dynamic properties like diffusion coefficients and rotational correlation times.

Mechanistic Studies of Reactions Involving 2 Nitrosoisoindoline

Kinetic Investigations of Nitroso Group Transformations

Kinetic studies are fundamental to elucidating reaction mechanisms, offering insights into the sequence of elementary steps and the nature of the transition state.

Rate Law Determination and Reaction Order Analysis

Consider a hypothetical reaction: 2-Nitrosoisoindoline + Reactant B → Products

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

Temperature Dependence and Activation Parameters

The effect of temperature on reaction rates is described by the Arrhenius equation, which introduces the concept of activation energy (Ea). uni-muenchen.delibretexts.orglibretexts.org Activation energy is the minimum energy required for a reaction to occur. A higher activation energy implies a greater sensitivity of the reaction rate to temperature. libretexts.org By measuring the rate constant (k) at different temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed. libretexts.orglibretexts.org The slope of this plot is equal to -Ea/R, where R is the gas constant, allowing for the determination of the activation energy. libretexts.org

Further insight into the transition state can be gained from the Eyring equation, which relates the rate constant to thermodynamic activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). uni-muenchen.delibretexts.orgcoe.edu ΔH‡ is related to the energy barrier of the reaction, similar to Ea, while ΔS‡ reflects the change in order or disorder when the reactants form the transition state. nih.gov A large negative ΔS‡ suggests a highly ordered transition state. nih.gov

| Temperature (K) | Rate Constant, k (s⁻¹) |

| 298 | 1.2 x 10⁻³ |

| 308 | 2.5 x 10⁻³ |

| 318 | 5.0 x 10⁻³ |

| 328 | 9.8 x 10⁻³ |

From such data, an Arrhenius plot can be generated to calculate the activation energy. Subsequently, the Eyring equation can be used to determine the enthalpy and entropy of activation, providing a more complete picture of the reaction's energetic landscape.

Isotope Effect Studies for Reaction Pathway Elucidation

Kinetic isotope effects (KIEs) are powerful tools for investigating reaction mechanisms by observing how isotopic substitution affects the reaction rate. libretexts.orgebsco.com This technique is particularly useful for identifying the rate-determining step and for characterizing transition state structures. libretexts.org

Primary and Secondary Kinetic Isotope Effects

A primary kinetic isotope effect is observed when an atom that is directly involved in bond breaking or bond formation in the rate-determining step is replaced by one of its isotopes. libretexts.orgprinceton.edu For example, if a C-H bond is broken in the rate-limiting step of a reaction involving this compound, replacing the hydrogen with deuterium (B1214612) (a heavier isotope) will typically result in a slower reaction rate (a "normal" KIE, kH/kD > 1). princeton.edu The magnitude of the primary KIE can provide information about the symmetry of the transition state.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgprinceton.edu These effects are generally smaller than primary KIEs and can be used to probe changes in hybridization or steric environment at the labeled position during the reaction.

| Reaction | kH/kD | Interpretation |

| Hypothetical Reaction 1 | 6.5 | Significant C-H bond breaking in the rate-determining step. |

| Hypothetical Reaction 2 | 1.1 | C-H bond is not broken in the rate-determining step, or the transition state is very early or late. |

Characterization and Trapping of Reactive Intermediates

Many reactions proceed through highly reactive, short-lived intermediates that cannot be isolated under normal reaction conditions. slideshare.netunacademy.com Identifying these intermediates is crucial for a complete understanding of the reaction mechanism. dbatu.ac.in One common strategy is to "trap" the intermediate by introducing a compound that reacts specifically with it to form a stable, characterizable product. unacademy.comdbatu.ac.inchemtube3d.com For example, if a radical intermediate is suspected in a reaction of this compound, a radical scavenger like TEMPO could be added. rsc.org The detection of a TEMPO-adduct would provide strong evidence for the presence of the radical intermediate.

Spectroscopic techniques can also be employed to detect intermediates directly. For instance, techniques like flash photolysis coupled with UV-Vis spectroscopy or matrix isolation can be used to observe and characterize transient species.

Stereochemical Course of Reactions

The stereochemical outcome of a reaction provides valuable mechanistic information. libretexts.orglumenlearning.comvideolectures.netmasterorganicchemistry.com For reactions involving chiral centers, determining whether the reaction proceeds with retention, inversion, or racemization of stereochemistry can help to distinguish between different possible mechanisms. libretexts.org For example, an Sₙ2 reaction is known to proceed with inversion of configuration, whereas an Sₙ1 reaction typically leads to racemization. libretexts.org In the context of this compound, if it were to react with a chiral nucleophile, the stereochemistry of the product would reveal details about the geometry of the transition state and the mechanism of the nucleophilic attack. nih.gov

Diastereoselectivity and Enantioselectivity in Transformations

Extensive searches of the scientific literature and chemical databases did not yield specific examples of diastereoselective or enantioselective transformations directly involving this compound as a reactant. While the broader field of isoindoline (B1297411) synthesis features numerous stereoselective methods, including catalytic asymmetric reactions to form chiral 1,3-disubstituted isoindolines with high levels of diastereoselectivity and enantioselectivity, no detailed research findings or data tables for reactions starting from this compound could be located.

One study noted that the reduction of this compound was found to be unsuitable for the synthesis of certain isoindoline derivatives due to the prevalence of side reactions. researchgate.netresearchgate.net This suggests that the inherent reactivity and potential instability of the N-nitroso functionality in this specific heterocyclic system may complicate its use in controlled stereoselective processes.

The hetero-Diels-Alder reaction, a common transformation for nitroso compounds, is known to exhibit stereo- and regioselectivity. beilstein-journals.org The stereochemical outcome of these [4+2] cycloadditions is influenced by factors such as the nature of the diene and dienophile, as well as reaction conditions. beilstein-journals.org However, specific studies detailing the diastereoselectivity or enantioselectivity of Diels-Alder reactions with this compound as the dienophile are not available in the reviewed literature.

In general, achieving high levels of stereocontrol in chemical reactions requires careful selection of substrates, reagents, and catalysts. uvic.caiipseries.orgwikipedia.org Chiral Lewis acids and organocatalysts are frequently employed to induce enantioselectivity in the formation of heterocyclic compounds. organic-chemistry.org For instance, tandem reactions like the Betti/intramolecular aza-Michael sequence have been shown to produce densely functionalized 1,3-disubstituted isoindolines as single diastereomers with excellent enantioselectivities (≤99.9% ee). researchgate.net Despite the existence of these advanced synthetic methods for the isoindoline core, their application to this compound has not been reported.

Due to the absence of specific research data on the diastereoselectivity and enantioselectivity of reactions involving this compound, no data tables can be generated at this time. Further experimental investigation would be required to explore the potential for stereocontrolled transformations starting from this compound.

Advanced Applications of 2 Nitrosoisoindoline in Research Synthesis

Precursor in Complex Heterocyclic Synthesis

The isoindoline (B1297411) scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitroso group at the 2-position opens up a range of possibilities for further functionalization and cyclization reactions.

The synthesis of fused nitrogen-containing heterocycles is a significant area of research due to the prevalence of these motifs in pharmaceuticals and biologically active compounds. ambeed.comwordpress.comhrmrajgurunagar.ac.inbccampus.cawikipedia.org The electrochemical reduction of N-nitroso compounds has been demonstrated as a viable method for the formation of N-N bonds, leading to the synthesis of heterocyclic systems like pyrazolidinones and pyrazolines in a one-pot reaction. researchgate.net This general methodology for N-nitroso compounds suggests the potential for 2-Nitrosoisoindoline to serve as a precursor to fused pyrazolidinone and pyrazoline structures. The proposed transformation would involve the electrochemical reduction of the nitroso group to a hydrazine (B178648) intermediate, which could then undergo intramolecular cyclization.

However, the practical application of this approach with this compound may present challenges. In the context of synthesizing cis- and trans-1,3-dicarbomethoxy-2-aminoisoindoline, alternative synthetic routes involving the reduction of the corresponding this compound were explored and found to be unsuitable due to the prevalence of side reactions. nih.gov This finding indicates that while the electrochemical reduction of N-nitroso compounds is a promising strategy in principle, the specific reactivity of the this compound substrate may lead to undesired reaction pathways, necessitating careful optimization of reaction conditions.

Further research is required to fully elucidate the electrochemical behavior of this compound and to develop protocols that favor the desired cyclization pathways for the synthesis of novel fused N-heterocycles.

The synthesis of novel substituted isoindoline derivatives is of great interest due to their diverse biological activities. researchgate.netwikipedia.orgmdpi.comresearchgate.netbeilstein-journals.orgnih.govrsc.org The preparation and characterization of this compound itself represents the synthesis of a novel substituted isoindoline. organicreactions.org A documented procedure for its synthesis and purification by column chromatography yields the product as a white-grey solid. organicreactions.org

The reactivity of the nitroso group in this compound presents opportunities for its conversion into other functional groups, thereby generating a variety of substituted isoindoline derivatives. For instance, the reduction of the nitroso group, if successful, would provide access to 2-aminoisoindoline, a valuable building block. However, as previously mentioned, attempts at such reductions have been met with challenges, leading to a predominance of side reactions. nih.gov

Beyond simple reduction, the nitroso group could potentially participate in other transformations. For example, cycloaddition reactions involving the N=O bond could lead to the formation of unique fused heterocyclic systems. While specific examples involving this compound in such reactions are not yet prevalent in the literature, the known reactivity of other nitroso compounds in [3+2] cycloadditions with olefins to form isoxazolidines suggests a potential avenue for exploration. nih.gov

The following table summarizes the characterization data for this compound:

| Property | Value | Reference |

| Appearance | White grey solid | organicreactions.org |

| ¹H NMR (500 MHz, Chloroform-d) δ | 7.36 (m, 4H), 5.63 (s, 2H), 4.90 (s, 2H) | organicreactions.org |

| ¹³C NMR (125 MHz, Chloroform-d) δ | Not specified | organicreactions.org |

| Yield | 45% | organicreactions.org |

Role in Nitrosative Chemistry and Design of Novel Nitrosation Reagents

Nitrosative stress, resulting from the overproduction of reactive nitrogen species (RNS), is implicated in a variety of physiological and pathological processes. researchgate.netrsc.orgnih.govwou.edusci-hub.se N-nitroso compounds are key players in nitrosative chemistry, acting as both products and mediators of nitrosation. bccampus.cawikipedia.orgorganicreactions.orgiupac.orgnih.goveaht.org The term "nitrosation" refers to the process of converting an organic compound into a nitroso derivative, typically involving a nitrosating agent that delivers a nitrosonium ion (NO⁺) or a nitrosyl radical (NO•). wikipedia.orgorganicreactions.org

The potential of this compound to act as a nitrosating agent, transferring its nitroso group to other nucleophiles, is an area of significant interest. The stability and reactivity of such a reagent would be influenced by the electronic and steric environment of the isoindoline ring. The design of novel nitrosation reagents is an active field of research, with the aim of developing mild and selective methods for the introduction of the nitroso group into various molecules. While specific studies on the use of this compound as a nitrosating agent are limited, the existence of related structures like 5-Chloro-6-nitrosoisoindoline-1,3-dione suggests that the isoindoline scaffold can support a reactive nitroso functionality. ambeed.com

The study of the chemical properties of this compound, including its potential to release nitric oxide (NO) or other RNS under specific conditions, would provide valuable insights into its role in nitrosative chemistry. Such studies would be crucial in determining its suitability for applications in the design of new nitrosating reagents or as a tool to investigate the mechanisms of nitrosative stress.

Contribution to Methodological Development in Organic Synthesis

The development of new synthetic methodologies often relies on the discovery of novel reactivity patterns in functionalized molecules. The N-nitroso group in this compound offers a handle for the development of new catalytic transformations.

The N-nitroso group has been effectively utilized as a traceless directing group in transition metal-catalyzed C-H functionalization reactions. nih.gov For example, palladium-catalyzed oxidative C-H bond acylation of N-nitrosoanilines has been demonstrated, where the nitroso group directs the catalyst to a specific position before being removed in a subsequent step. nih.gov This strategy provides a powerful tool for the regioselective synthesis of complex molecules.

By analogy, this compound could potentially serve as a substrate in the design of novel catalytic systems. The isoindoline nitrogen lone pair and the oxygen of the nitroso group could act as a bidentate ligand, coordinating to a metal center and directing a catalytic transformation to a specific C-H bond on the aromatic ring of the isoindoline scaffold. The development of such a catalytic system would offer a new approach to the synthesis of functionalized isoindoline derivatives.

The principles of catalysis, which involve the acceleration of a chemical reaction by a substance that is not consumed in the process, are central to the development of efficient and sustainable synthetic methods. wordpress.comhrmrajgurunagar.ac.inbccampus.casci-hub.se The exploration of this compound as a substrate in catalytic cycles could lead to the discovery of new reaction pathways and the design of more selective and efficient catalysts for organic synthesis.

Future Research Avenues and Unexplored Potentials of 2 Nitrosoisoindoline Chemistry

Development of Green Synthetic Routes for Enhanced Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize environmental sustainability, efficiency, and safety. nih.govresearchgate.net Traditional synthetic methods often rely on harsh conditions, hazardous reagents, and stoichiometric waste generation. researchgate.net The development of green synthetic routes for 2-nitrosoisoindoline and its derivatives is a critical area for future exploration.

Researchers are increasingly looking for eco-friendly alternatives, including microwave-assisted synthesis, solvent-free reactions, and biocatalysis, to produce N-heterocyclic compounds. nih.govijpsjournal.com These methodologies can lead to significantly reduced reaction times, increased yields, and a lower environmental footprint. ijpsjournal.com For instance, electro-organic synthesis, which uses electricity to drive chemical reactions, represents a promising green alternative. rsc.org A notable historical precedent is the electrochemical reduction of N-nitrosoisoindoline to N-aminoisoindoline, which could be reinvestigated and optimized using modern electrochemical equipment and techniques. ualberta.caarchive.org Furthermore, the use of biological materials like plant extracts or enzymes as catalysts (biocatalysis) offers a sustainable approach by operating under mild conditions. ijpsjournal.comnih.gov Future work should focus on adapting these green techniques to the synthesis of this compound, potentially utilizing bio-based starting materials and recyclable catalysts to enhance sustainability. researchgate.netmdpi.com

Table 1: Potential Green Synthesis Methodologies

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The reactivity of the this compound core remains a partially explored domain. While some transformations are known, a comprehensive understanding of its chemical behavior is lacking, which has at times limited its synthetic utility due to predominant side reactions. researchgate.netresearchgate.netresearchgate.net A significant future avenue lies in the systematic exploration of its reactivity with a wide array of reagents and catalytic systems.

Key areas for investigation include:

Catalytic Cascade Reactions: Designing domino or cascade reactions starting from this compound could provide rapid access to complex molecular architectures, such as polycyclic heterocyclic systems. researchgate.net These processes, which form multiple chemical bonds in a single operation, are highly efficient and atom-economical. researchgate.net

Traceless Directing Group: The N-nitroso group has the potential to act as a traceless directing group, guiding C-H functionalization at specific positions on the isoindoline (B1297411) ring before being removed. researchgate.net This strategy would be invaluable for the regioselective synthesis of substituted isoindoline derivatives.

Multicomponent Reactions (MCRs): Investigating the use of this compound or its precursors in MCRs could lead to the discovery of novel transformations and the efficient, one-pot synthesis of diverse compound libraries. nih.govresearchgate.net

Controlled Reduction: Developing selective and mild reduction methods for the N-nitroso group is crucial. While some reductions are known to be problematic, modern catalytic systems, including electrocatalysis, could offer the desired control and prevent unwanted side reactions, leading cleanly to the corresponding hydrazine (B178648) or amine. ualberta.ca

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To unravel the complexities of this compound reactivity, particularly in reactions involving unstable intermediates or competing pathways, advanced in-situ spectroscopic techniques are indispensable. americanpharmaceuticalreview.com These methods provide real-time data on reactant consumption, intermediate formation, and product generation without the need for sampling and quenching, which can alter the reaction mixture. americanpharmaceuticalreview.comleidenuniv.nl

Future research should integrate the following spectroscopic tools:

Raman and Infrared (IR) Spectroscopy: Fiber-optic probes for in-situ Raman and IR spectroscopy can be directly immersed into a reaction vessel to monitor changes in chemical bonding in real-time. americanpharmaceuticalreview.comendress.comfrontiersin.org This is particularly valuable for studying cryogenic reactions or those involving air- and moisture-sensitive species. americanpharmaceuticalreview.com